![molecular formula C12H17N3O4 B597132 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid CAS No. 1251904-63-8](/img/structure/B597132.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid, commonly known as Boc-L-5-Py-OH, is an important chemical compound in the field of organic chemistry. This compound is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
Boc-L-5-Py-OH is a prodrug that is converted to its active form, L-5-pyridylalanine, by enzymatic hydrolysis. L-5-pyridylalanine is an important amino acid that plays a crucial role in various biochemical processes. It is involved in the synthesis of proteins, neurotransmitters, and other important molecules.
Biochemical and Physiological Effects
Boc-L-5-Py-OH has various biochemical and physiological effects. It has been shown to improve the solubility and stability of peptides and peptidomimetics. It also enhances the bioavailability of drugs and drug delivery systems. Boc-L-5-Py-OH is also a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an important enzyme involved in the regulation of blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-L-5-Py-OH has several advantages for lab experiments. It is easy to synthesize and purify, and its yield and purity are high. It is also stable under various conditions, making it suitable for various applications. However, Boc-L-5-Py-OH has some limitations, such as its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of Boc-L-5-Py-OH in scientific research. One possible direction is the development of new drugs and drug delivery systems using Boc-L-5-Py-OH as a building block. Another direction is the study of the physiological and biochemical effects of Boc-L-5-Py-OH in various animal models and human subjects. Additionally, the use of Boc-L-5-Py-OH in the synthesis of new peptidomimetics and peptides with improved properties and functions is also a promising direction for future research.
Conclusion
In conclusion, Boc-L-5-Py-OH is an important chemical compound in the field of organic chemistry. It is widely used in scientific research due to its unique properties and applications. Boc-L-5-Py-OH is easy to synthesize and purify, and its yield and purity are high. It has various biochemical and physiological effects and is a potent inhibitor of DPP-IV. There are several future directions for the use of Boc-L-5-Py-OH in scientific research, including the development of new drugs and drug delivery systems, the study of its physiological and biochemical effects, and the synthesis of new peptidomimetics and peptides.
Synthesemethoden
Boc-L-5-Py-OH is synthesized by the reaction of tert-butyl (2S)-2-amino-3-(pyrimidin-5-yl)propanoate with trifluoroacetic acid (TFA) followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). The yield of this synthesis method is high, and the purity of the product is also high, making it suitable for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Boc-L-5-Py-OH is widely used in scientific research, especially in the fields of biochemistry, pharmacology, and medicinal chemistry. This compound is used as a building block for the synthesis of various peptides and peptidomimetics. It is also used in the development of new drugs and drug delivery systems.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-5-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)4-8-5-13-7-14-6-8/h5-7,9H,4H2,1-3H3,(H,15,18)(H,16,17)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLBWJUPHCVNME-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


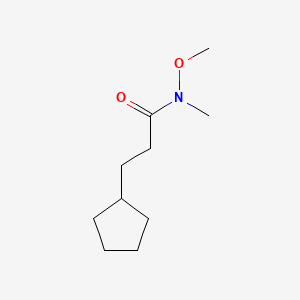


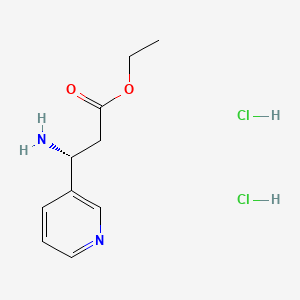
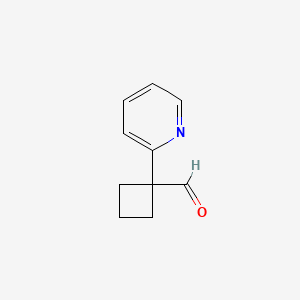
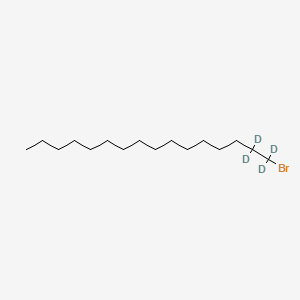

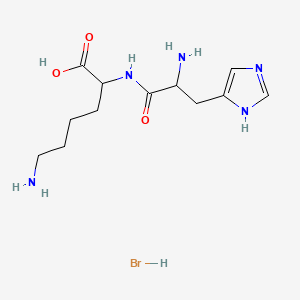
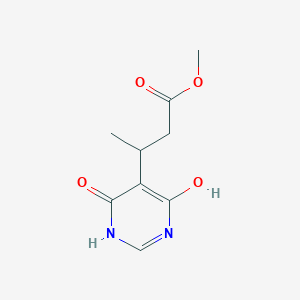
![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)


